Butanenitrile, 3,3'-azobis[3-methyl-
Description
Butanenitrile, 3,3'-azobis[3-methyl- (systematic name: 3,3'-azobis(3-methylbutanenitrile)) is an azo compound characterized by a central azo (–N=N–) group flanked by two 3-methylbutanenitrile moieties. This compound belongs to the class of azo initiators, which are widely used in polymerization reactions due to their ability to generate free radicals upon thermal decomposition.
Key properties inferred from related compounds:
- Decomposition temperature: Likely between 50–80°C, similar to AMVN (67–70°C) .
- Solubility: Expected to be soluble in organic solvents (e.g., toluene, acetonitrile) but poorly water-soluble, aligning with other nitrile-based azo compounds .
- Applications: Potential use in radical polymerization, crosslinking, or as a blowing agent in polymer foams.
Properties
CAS No. |
122460-25-7 |
|---|---|
Molecular Formula |
C10H16N4 |
Molecular Weight |
192.26 g/mol |
IUPAC Name |
3-[(1-cyano-2-methylpropan-2-yl)diazenyl]-3-methylbutanenitrile |
InChI |
InChI=1S/C10H16N4/c1-9(2,5-7-11)13-14-10(3,4)6-8-12/h5-6H2,1-4H3 |
InChI Key |
DEXKCEBSNNUBSJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CC#N)N=NC(C)(C)CC#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares 3,3'-azobis(3-methylbutanenitrile) with structurally related azo initiators:
Key Observations :
- The 3,3' azo group position in the target compound distinguishes it from the more common 2,2' analogs (e.g., AIBN, AMVN). This structural variation may influence decomposition kinetics and radical generation efficiency.
- Substituent effects : Methyl groups on nitrile chains enhance thermal stability compared to unsubstituted analogs.
Thermal and Reactivity Profiles
Azo initiators decompose via first-order kinetics to produce nitrogen gas and free radicals. The table below summarizes thermal data and applications:
Research Findings :
- AMVN is extensively used in lipid peroxidation studies due to its ability to generate peroxyl radicals in hydrophobic environments .
- Water-soluble azoamidines (e.g., 2,2’-azobis[N-(2-hydroxyethyl)-2-methylpropionamidine]) are preferred in aqueous-phase reactions, unlike nitrile-based analogs .
Limitations and Future Research
- Data gaps : The provided evidence lacks direct studies on 3,3'-azobis(3-methylbutanenitrile) . Most inferences are derived from structural analogs.
- Contradictions : Water-soluble azoamidines exhibit divergent properties compared to nitrile-based azo compounds, complicating cross-class comparisons.
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